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Compound of Interest

Compound Name: PH11

Cat. No.: B15580596

Audience: Researchers, scientists, and drug development professionals.

Introduction: p11 (S100A10) is a member of the S100 family of calcium-binding proteins.[1]
Unlike many other S100 proteins, p11 does not bind calcium but is constitutively in an active
conformation.[2][3] It plays a crucial role in various cellular processes by forming a complex
with Annexin A2, which is involved in membrane trafficking and exocytosis.[2][4] p11 is also
known to interact with and modulate the function of ion channels and G-protein coupled
receptors, such as serotonin receptors, making it a protein of significant interest in
neuroscience and cancer research.[1][4][5] This protocol details the purification of recombinant
human p11 with a polyhistidine tag (His-tag) from Escherichia coli.

Experimental Protocols

This protocol is designed for the expression and subsequent purification of His-tagged p11
using Immobilized Metal Affinity Chromatography (IMAC).

1. Recombinant Expression of His-tagged p11 in E. coli

o Vector and Host Strain: The full-length human p11 gene is cloned into a pQE30 expression
vector (or a similar vector with an N-terminal 6xHis tag) and transformed into an E. coli
expression strain like BL21(DE3).[6]

e Culture Growth and Induction:
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o Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth
containing the appropriate antibiotic (e.g., ampicillin).

o Incubate overnight at 37°C with shaking (220 rpm).
o The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.

o Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.6-0.8.

o Induce protein expression by adding Isopropyl -D-1-thiogalactopyranoside (IPTG) to a
final concentration of 1 mM.

o Continue to incubate the culture for 4-6 hours at 37°C.
o Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for
purification.

. Cell Lysis
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (see Table 1).

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent
protein degradation.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10-15
seconds) with cooling periods in between to prevent overheating and protein denaturation.

The viscosity of the lysate should decrease. If it remains viscous due to genomic DNA, add
DNase | to a final concentration of 10 pg/mL and incubate on ice for another 15-20 minutes.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant, which contains the soluble His-tagged p11 protein.
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3. Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes a resin with chelated nickel (Ni-NTA) or cobalt ions that have a high affinity for
the polyhistidine tag.[6][7][8]

Column Preparation:

o Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.

Protein Binding:

o Load the clarified cell lysate onto the equilibrated column. A slow flow rate is
recommended to ensure efficient binding of the His-tagged p11 to the resin.

o Collect the flow-through fraction for analysis by SDS-PAGE to check for unbound protein.

Washing:

o Wash the column with 10-15 CV of Wash Buffer (see Table 1) to remove non-specifically
bound proteins. The imidazole concentration in the wash buffer is crucial for removing
contaminants while the target protein remains bound.[9]

Elution:

o Elute the His-tagged p11 protein from the column using 5-10 CV of Elution Buffer (see
Table 1). The high concentration of imidazole in this buffer competes with the His-tag for
binding to the Ni-NTA resin, thus releasing the target protein.

o Collect the eluate in fractions (e.g., 1 mL each).

4. (Optional) Tag Cleavage and Further Purification

For applications requiring tag-free p11, the His-tag can be cleaved if a protease recognition site
(e.g., for enterokinase or TEV protease) was engineered between the tag and the protein
sequence.

» Buffer Exchange: Dialyze the eluted pl1 fractions against a suitable protease buffer.
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o Protease Digestion: Add the specific protease (e.g., enterokinase) and incubate according to
the manufacturer's instructions to cleave the His-tag.[10]

» Reverse IMAC: Pass the digestion mixture through the Ni-NTA column again. The tag-free
pll will be in the flow-through, while the cleaved His-tag and any uncleaved protein will bind

to the resin.

o Gel Filtration: For higher purity, the tag-free p11 can be further purified by size exclusion (gel
filtration) chromatography to remove the protease and any remaining contaminants or

aggregates.[10]

Data Presentation

Table 1: Buffer Compositions for His-tagged p11 Purification
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Buffer Name Component Concentration pH Notes
Also known as
Binding Bulffer.
) Contains a low
) Sodium )
Lysis Buffer 50 mM 8.0 concentration of
Phosphate .
imidazole to
reduce non-
specific binding.
High salt
concentration
NacCl 300 - 500 mM minimizes non-
specific ionic
interactions.[9]
Imidazole 10 - 20 mM
Increased
imidazole
) concentration to
Sodium
Wash Buffer 50 mM 8.0 remove weakly
Phosphate
bound
contaminant
proteins.[9]
NaCl 300 - 500 mM
Imidazole 25 -50 mM
High imidazole
concentration for
) Sodium competitive
Elution Buffer 50 mM 8.0 ]
Phosphate elution of the
His-tagged
protein.
NaCl 300 - 500 mM
Imidazole 250 - 500 mM
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Table 2: Example Purification Summary Table

This table should be used to record quantitative data throughout the purification process to

assess the efficiency of each step.

Total Total pll
Volume Protein Activity
(mL) (mg) (Units)

Purificati
on Step

Specific
Activity
(Units/mg

Yield (%) Purity (%)

Clarified
Lysate

100

IMAC

Eluate

After Tag

Cleavage

Gel
Filtration

Pool

Visualization of Workflow and Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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